N'-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-hydroxy-4-iodobenzohydrazide
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Overview
Description
“N’~1~-{(E)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-HYDROXY-4-IODOBENZOHYDRAZIDE” is a complex organic compound that features a combination of aromatic rings, halogen substituents, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’~1~-{(E)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-HYDROXY-4-IODOBENZOHYDRAZIDE” typically involves the following steps:
Formation of the Furyl Aldehyde Intermediate: The initial step involves the synthesis of the furyl aldehyde intermediate by reacting 5-(2-chloro-5-nitrophenyl)-2-furan with an appropriate aldehyde under acidic or basic conditions.
Condensation Reaction: The furyl aldehyde intermediate is then subjected to a condensation reaction with 3-hydroxy-4-iodobenzohydrazide in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and furyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group to an amine is a common reaction, which can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Halogen substituents (chlorine and iodine) can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium iodide in acetone (Finkelstein reaction), or other nucleophiles under appropriate conditions.
Major Products
Oxidized Derivatives: Various carboxylic acids, ketones, or aldehydes.
Reduced Derivatives: Amines or hydroxylamines.
Substituted Products: Compounds with different halogen or functional group substitutions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigated for potential antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of “N’~1~-{(E)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-HYDROXY-4-IODOBENZOHYDRAZIDE” depends on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. In medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-{(E)-1-[5-(2-BROMO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-HYDROXY-4-IODOBENZOHYDRAZIDE
- N’~1~-{(E)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-THIENYL]METHYLIDENE}-3-HYDROXY-4-IODOBENZOHYDRAZIDE
Uniqueness
The unique combination of substituents in “N’~1~-{(E)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-HYDROXY-4-IODOBENZOHYDRAZIDE” imparts distinct chemical and physical properties, making it a valuable compound for specific applications. Its structural features may confer enhanced biological activity or improved stability compared to similar compounds.
Properties
Molecular Formula |
C18H11ClIN3O5 |
---|---|
Molecular Weight |
511.7 g/mol |
IUPAC Name |
N-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-3-hydroxy-4-iodobenzamide |
InChI |
InChI=1S/C18H11ClIN3O5/c19-14-4-2-11(23(26)27)8-13(14)17-6-3-12(28-17)9-21-22-18(25)10-1-5-15(20)16(24)7-10/h1-9,24H,(H,22,25)/b21-9+ |
InChI Key |
SWQXGMNZEFOFBS-ZVBGSRNCSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)O)I |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)O)I |
Origin of Product |
United States |
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